molecular formula C8H8O2S B2987072 2-Cyclopropylthiophene-3-carboxylic acid CAS No. 2104675-28-5

2-Cyclopropylthiophene-3-carboxylic acid

Cat. No. B2987072
CAS RN: 2104675-28-5
M. Wt: 168.21
InChI Key: RCTSDHFMQFECTN-UHFFFAOYSA-N
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Description

2-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21. It is a derivative of thiophene, a sulfur-containing heterocycle .


Synthesis Analysis

The synthesis of cyclopropylthiophenes and their derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, can be achieved through palladium-catalyzed cross-coupling reactions . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid, a related compound, involves the cyclization of bromocyclopropane and thiophene in the presence of a palladium catalyst.


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylthiophene-3-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a cyclopropyl group. The InChI string representation of the molecule is InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10).


Chemical Reactions Analysis

Thiophene derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Thiophene can also undergo oxidation reactions initiated by hydroperoxyl radical .


Physical And Chemical Properties Analysis

Carboxylic acids, including 2-Cyclopropylthiophene-3-carboxylic acid, are weak acids with acidity constants (Ka) approximately 10^-5 . They have polar carbonyl groups and can form hydrogen bonds, which contribute to their relatively high boiling points .

Scientific Research Applications

Drug Synthesis

2-Cyclopropylthiophene-3-carboxylic acid is used in the synthesis of various drugs. For example, it can be used to create compounds with anti-inflammatory and anti-atherosclerotic properties .

Organic Electronics

2-Cyclopropylthiophene-3-carboxylic acid plays a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, improving their performance and efficiency.

Organic Field-Effect Transistors (OFETs)

This compound is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

2-Cyclopropylthiophene-3-carboxylic acid is also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Corrosion Inhibitors

Thiophene derivatives, including 2-Cyclopropylthiophene-3-carboxylic acid, are used as corrosion inhibitors . They help protect metal surfaces from corrosion, extending the lifespan of the material.

Mechanism of Action

While the specific mechanism of action for 2-Cyclopropylthiophene-3-carboxylic acid is not mentioned in the search results, it’s worth noting that carboxylic acid derivatives have been used in various pharmaceutical applications due to their potential biological activities .

Future Directions

The cyclopropylthiophene moiety, including 2-Cyclopropylthiophene-3-carboxylic acid, has attracted the attention of the scientific community for its potential pharmaceutical applications . Future research may focus on improving the synthesis methods and exploring new biological activities .

properties

IUPAC Name

2-cyclopropylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTSDHFMQFECTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiophene-3-carboxylic acid

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